
5-(2-Imidazolyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Imidazolyl)-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Imidazolyl)-4-methylthiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
5-(2-Imidazolyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
5-(2-Imidazolyl)-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism by which 5-(2-Imidazolyl)-4-methylthiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to targets .
類似化合物との比較
Similar Compounds
- 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole
- 4,5-Diarylimidazole-2-thiones
- 5-(2-Furyl)-1-methyl-1H-imidazole
Uniqueness
5-(2-Imidazolyl)-4-methylthiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure is less common compared to other imidazole or thiazole derivatives, making it a valuable compound for diverse applications .
特性
分子式 |
C7H7N3S |
|---|---|
分子量 |
165.22 g/mol |
IUPAC名 |
5-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-6(11-4-10-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
InChIキー |
VYVITRUGGFYFKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
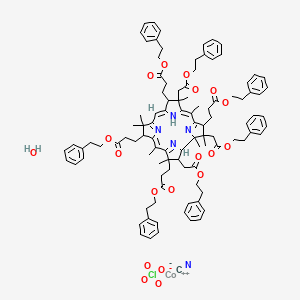


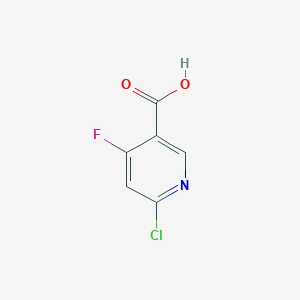
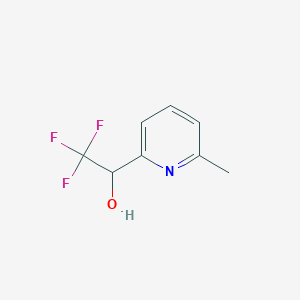

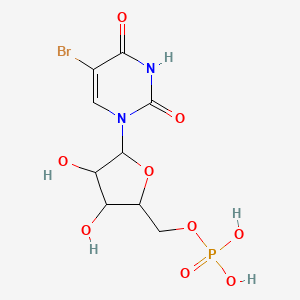
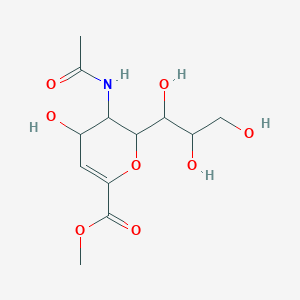

![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
